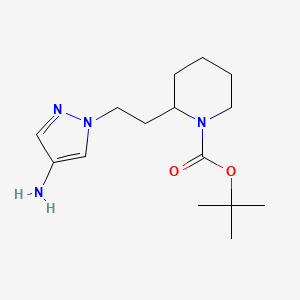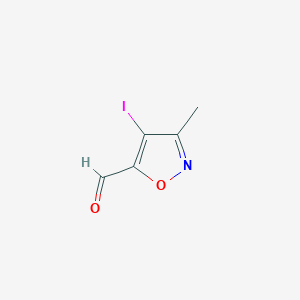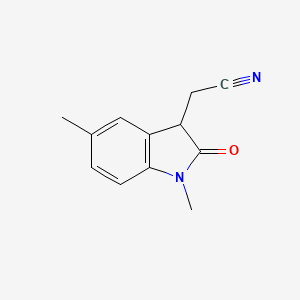![molecular formula C19H27ClN2O4 B11787627 DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-1,4(5H)-dicarboxilato de di-terc-butilo es un compuesto orgánico complejo que pertenece a la clase de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplia gama de actividades farmacológicas, que incluyen propiedades ansiolíticas, sedantes, relajantes musculares y anticonvulsivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-1,4(5H)-dicarboxilato de di-terc-butilo normalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzodiazepina: El paso inicial implica la formación del núcleo de benzodiazepina a través de una reacción de ciclación. Esto se puede lograr haciendo reaccionar una o-diamina apropiada con un derivado de ácido carboxílico adecuado en condiciones ácidas o básicas.
Introducción del átomo de cloro: El átomo de cloro se puede introducir mediante una reacción de halogenación, utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Adición de grupos terc-butilo: Los grupos terc-butilo se introducen típicamente a través de reacciones de alquilación, utilizando haluros de terc-butilo en presencia de una base fuerte como hidruro de sodio o terc-butóxido de potasio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad para monitorear las condiciones de reacción y las especificaciones del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 8-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-1,4(5H)-dicarboxilato de di-terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que resulta en la formación de derivados reducidos.
Sustitución: El átomo de cloro en el compuesto se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila, utilizando reactivos como metóxido de sodio o cianuro de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de benzodiazepina sustituidos.
Aplicaciones Científicas De Investigación
El 8-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-1,4(5H)-dicarboxilato de di-terc-butilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias transformaciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre los receptores de neurotransmisores y la inhibición de enzimas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como propiedades ansiolíticas y anticonvulsivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 8-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-1,4(5H)-dicarboxilato de di-terc-butilo implica su interacción con objetivos moleculares específicos, como los receptores de neurotransmisores en el sistema nervioso central. El compuesto puede unirse a los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA y provocando efectos sedantes y ansiolíticos. Además, puede interactuar con otras vías moleculares, influyendo en varios procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
8-Amino-2,3-dihidro-1H-benzo[E][1,4]diazepin-4(5H)-carboxilato de terc-butilo: Estructura similar pero con un grupo amino en lugar de un átomo de cloro.
8-Fluoro-2,3-dihidro-1H-benzo[E][1,4]diazepin-4(5H)-carboxilato de terc-butilo: Estructura similar pero con un átomo de flúor en lugar de un átomo de cloro.
9-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-4(5H)-carboxilato de terc-butilo: Estructura similar pero con un patrón de sustitución diferente.
Unicidad
La presencia del átomo de cloro y los grupos terc-butilo en el 8-Cloro-2,3-dihidro-1H-benzo[E][1,4]diazepin-1,4(5H)-dicarboxilato de di-terc-butilo imparte propiedades químicas únicas, como una mayor lipofilia y un potencial para interacciones biológicas específicas. Estas características estructurales pueden mejorar su perfil farmacológico y convertirlo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C19H27ClN2O4 |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
ditert-butyl 8-chloro-3,5-dihydro-2H-1,4-benzodiazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H27ClN2O4/c1-18(2,3)25-16(23)21-9-10-22(17(24)26-19(4,5)6)15-11-14(20)8-7-13(15)12-21/h7-8,11H,9-10,12H2,1-6H3 |
Clave InChI |
WWBVQUSWFATRSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(C2=C(C1)C=CC(=C2)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



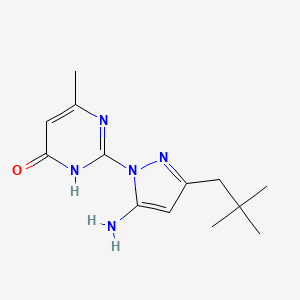
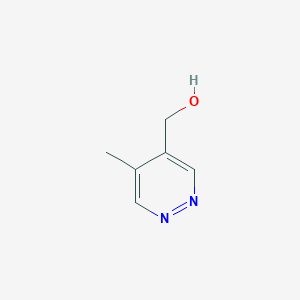


![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
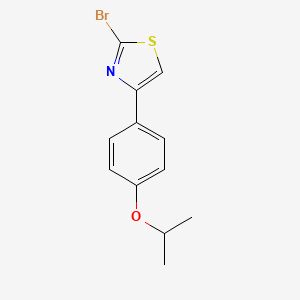
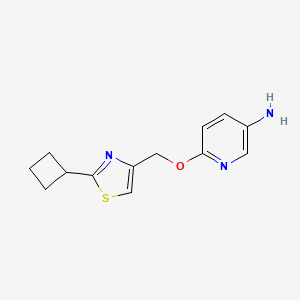
![7-(Piperazin-1-yl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787600.png)
![2-(Hydroxymethyl)benzo[d]thiazol-6-ol](/img/structure/B11787608.png)

